Cas no 2319875-96-0 (N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide)
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
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- Inchi: 1S/C16H13N3O4S2/c20-25(21,15-7-1-4-12-16(15)19-24-18-12)17-10-11(13-5-2-8-22-13)14-6-3-9-23-14/h1-9,11,17H,10H2
- InChI Key: HDYDUGGIIVAMFR-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC2C1=NSN=2)(NCC(C1=CC=CO1)C1=CC=CO1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 540
- XLogP3: 2.4
- Topological Polar Surface Area: 135
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6508-0071-2μmol |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
2319875-96-0 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0071-5μmol |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
2319875-96-0 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0071-10μmol |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
2319875-96-0 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0071-20μmol |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
2319875-96-0 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0071-1mg |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
2319875-96-0 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0071-2mg |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
2319875-96-0 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0071-3mg |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
2319875-96-0 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0071-4mg |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
2319875-96-0 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0071-5mg |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
2319875-96-0 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0071-10mg |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
2319875-96-0 | 10mg |
$79.0 | 2023-09-08 |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Professional Introduction to N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS No. 2319875-96-0)
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, identified by its CAS number 2319875-96-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiadiazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of furan moieties and a sulfonamide functional group, contribute to its unique chemical properties and biological interactions.
The benzothiadiazole scaffold is a key pharmacophore in drug discovery due to its ability to modulate various biological pathways. Specifically, benzothiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of the 2,2-bis(furan-2-yl)ethyl side chain in N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide enhances its solubility and bioavailability, making it a promising candidate for further pharmacological exploration.
The sulfonamide group in the molecule plays a crucial role in its biological activity. Sulfonamides are well-known for their inhibitory effects on enzymes and receptors involved in metabolic processes. In particular, sulfonamide derivatives have been successfully utilized in the development of antibiotics and anti-diabetic drugs. The combination of the benzothiadiazole core with the sulfonamide moiety in N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide suggests potential applications in the treatment of various diseases.
In recent years, there has been a growing interest in the development of novel compounds that can target multiple disease pathways simultaneously. The multifunctional nature of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, arising from its complex structure and diverse functional groups, positions it as a valuable asset in this endeavor. Researchers have been exploring its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. Preliminary studies indicate that this compound exhibits inhibitory activity against several key targets involved in tumor growth and metastasis.
The role of furan derivatives in medicinal chemistry cannot be overstated. Furan-based compounds have shown remarkable efficacy in various therapeutic contexts due to their ability to interact with biological targets in unique ways. The incorporation of furan moieties into N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide not only enhances its pharmacological profile but also opens up new avenues for structural optimization and drug design.
The sulfonamide group contributes to the compound's water solubility and bioavailability, which are critical factors for effective drug delivery. This property makes N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide an attractive candidate for oral administration or formulation into injectable solutions. Furthermore, the sulfonamide moiety can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and therapeutic efficacy.
Emerging research suggests that N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, along with other benzothiadiazole derivatives with similar structural features (e.g., 5-chloro-N-(4-fluorobenzyl)-N'-[[4-(furan-3-yloxy)-butyl]thio]benzothiadiazol-7-carboxamidine hydrochloride was studied for its potential as an anti-inflammatory agent), may have applications beyond oncology. For instance,these compounds have been investigated for their ability to modulate immune responses and inflammatory pathways,making them relevant candidates for treating autoimmune diseases such as rheumatoid arthritis。
The synthesis of N-[]- -4-sulfonamide involves multi-step organic transformations that highlight the compound's synthetic complexity. The introduction of the furan ring at the 〈em>bis(„furan„ )„ethyl„ )„moiety„ )„requires„ )„precise„ )„control„ )„over„ )„reaction„ )„conditions„ )„to„ )„ensure„ )„high„ )„yield„ ) „and „ purity。 This synthetic challenge underscores the importance of advanced synthetic methodologies in developing novel pharmaceuticals。
The pharmacokinetic properties of N-[bis(“furan”)]ethyl)-benzothiadiazole sulfonamide ] are also crucial considerations for its potential clinical use。 Studies on similar compounds indicate that modifications at the furan ring can significantly influence metabolic stability and excretion rates。 Further research is needed to optimize these parameters for maximal therapeutic benefit。
In conclusion,N-[bis(“furan”)]ethyl)-benzothiadiazole sulfonamide (CAS No。 2319875–96–0) represents a promising lead compound with diverse therapeutic applications。 Its unique structural features,including the presence of furan moieties and a sulfonamide group,make it a valuable candidate for further pharmacological exploration。 As research continues to uncover new biological targets and mechanisms,this compound may play an important role in addressing unmet medical needs。
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